2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride
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Overview
Description
2-(Piperidin-4-yl)pyrimidin-4-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring attached to a pyrimidin-4-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride typically involves the reaction of piperidine with pyrimidin-4-amine under specific conditions. One common method is the nucleophilic substitution reaction, where piperidine acts as the nucleophile and pyrimidin-4-amine serves as the electrophile. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2-(Piperidin-4-yl)pyrimidin-4-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo-compounds.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
2-(Piperidin-4-yl)pyrimidin-4-amine dihydrochloride has found applications in several scientific fields:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activity, including its role as a ligand for various receptors.
Medicine: It has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals.
Industry: Its derivatives are used in the manufacturing of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist for certain receptors, leading to downstream effects in biological systems. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
2-(Piperidin-4-yl)benzoic acid hydrochloride
2-Piperidin-4-yl-1H-benzimidazole
2-(4-Piperidinyl)ethanol
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Biological Activity
2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various signaling pathways. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound consists of a pyrimidine ring substituted with a piperidine moiety at the 2-position. The dihydrochloride salt form enhances its solubility and stability, making it suitable for biological assays.
The primary mechanism of action for this compound involves its role as an inhibitor of specific kinases, particularly those involved in the phosphoinositide 3-kinase (PI3K) pathway. This pathway is crucial for cell growth, proliferation, and survival. The compound has shown selectivity for protein kinase B (PKB), which is implicated in various cancers and metabolic disorders.
Antitumor Activity
Research indicates that this compound exhibits antitumor properties by inhibiting PKB activity. In vivo studies have demonstrated that this compound can significantly reduce tumor growth in xenograft models. For instance, a study reported a 70% reduction in tumor size at a dosage of 10 mg/kg when administered orally over a two-week period .
Antimicrobial Properties
In addition to its antitumor activity, the compound has been evaluated for antimicrobial effects against various pathogens. Preliminary results suggest moderate activity against Gram-positive bacteria, with an IC50 value in the range of 5–10 µg/mL . Further optimization of the structure may enhance its efficacy against a broader spectrum of microorganisms.
Study on Antitumor Efficacy
A notable study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase. This was corroborated by flow cytometry analyses showing increased sub-G1 population in treated cells compared to controls .
Pharmacokinetic Profile
Pharmacokinetic studies revealed that the compound has favorable absorption characteristics with an oral bioavailability of approximately 31.8% following administration at a dose of 10 mg/kg . The clearance rate was measured at 82.7 mL/h/kg , indicating moderate systemic exposure .
Data Summary
Property | Value |
---|---|
Oral Bioavailability | 31.8% |
Clearance Rate | 82.7 mL/h/kg |
Antitumor Efficacy | 70% reduction in tumor size |
Antimicrobial IC50 | 5–10 µg/mL |
Properties
IUPAC Name |
2-piperidin-4-ylpyrimidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c10-8-3-6-12-9(13-8)7-1-4-11-5-2-7;;/h3,6-7,11H,1-2,4-5H2,(H2,10,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZMKPLYXLOCBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=CC(=N2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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